molecular formula C9H20N2 B1586322 1-(3-Pentyl)-piperazine CAS No. 373356-51-5

1-(3-Pentyl)-piperazine

Cat. No. B1586322
M. Wt: 156.27 g/mol
InChI Key: IVPIAQOAOCEOKM-UHFFFAOYSA-N
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Description

1-(3-Pentyl)-piperazine (1-PP) is a cyclic compound that has been used in a variety of scientific research applications. 1-PP has a unique structure, consisting of a piperazine ring linked to a pentyl group. This compound is used in a wide range of experiments, from biochemistry to physiology, due to its unique properties.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Piperazine derivatives have been synthesized and evaluated for their pharmacological properties. For instance, a novel series of piperazine compounds with furan and oxazoline moieties were designed, synthesized, and their antidepressant and antianxiety activities were investigated. These compounds showed significant activity in behavioral models, indicating their potential as therapeutic agents (J. Kumar et al., 2017).

Antimicrobial Activity

The antimicrobial potential of piperazine derivatives has been explored, with some compounds exhibiting significant antibacterial and antifungal activities against various strains. This suggests their potential utility in addressing microbial resistance to pharmaceutical drugs (M. Patil et al., 2019).

Novel Bioactive Alkaloids

Research has also led to the discovery of novel alkaloids with piperazine structures. For example, a novel alkylated piperazine isolated from Arum palaestinum Boiss. exhibited significant cytotoxicity against cultured tumor cell lines, showcasing the potential of piperazine derivatives in oncology (S. El-Desouky et al., 2007).

Therapeutic Applications

The therapeutic applications of piperazine derivatives extend to treating allergic rhinitis, showcasing the versatility of these compounds in addressing different health conditions. This particular study highlighted a piperazine derivative with low CNS penetration, indicating its potential as a safe and effective treatment for inflammatory diseases (Dr. Peter Norman, 2007).

Leishmanicidal Activity

Some piperazine derivatives have been synthesized and evaluated for their in vitro activity against Leishmania major, showing strong leishmanicidal activity. This indicates the potential of these compounds in the treatment of leishmaniasis, a significant parasitic disease (A. Foroumadi et al., 2005).

properties

IUPAC Name

1-pentan-3-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-3-9(4-2)11-7-5-10-6-8-11/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPIAQOAOCEOKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371848
Record name 1-(3-Pentyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Pentyl)-piperazine

CAS RN

373356-51-5
Record name 1-(3-Pentyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 373356-51-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Hayashi, K Ohashi, E Nakata, C Emoto - European journal of medicinal …, 2012 - Elsevier
Since the discovery of endogenous nociceptin/orphanin FQ (N/OFQ) peptide and N/OFQ peptide (NOP) receptor [or opioid-receptor-like-1 (ORL1) receptor], the structures, distribution, …
Number of citations: 6 www.sciencedirect.com
F Zaragoza, H Stephensen, B Peschke… - Journal of medicinal …, 2005 - ACS Publications
With the aim of identifying structurally novel, centrally acting histamine H 3 antagonists, a series of 2-(4-alkylpiperazin-1-yl)quinolines was prepared. Systematic variation of the …
Number of citations: 65 pubs.acs.org

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